2-(methylsulfanyl)[1]benzofuro[3,2-d]pyrimidin-4(3H)-one
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Overview
Description
2-(Methylsulfanyl)1benzofuro[3,2-d]pyrimidin-4(3H)-one is a heterocyclic compound that features a fused benzofuran and pyrimidine ring system
Preparation Methods
The synthesis of 2-(methylsulfanyl)1benzofuro[3,2-d]pyrimidin-4(3H)-one typically involves the cyclization of appropriate precursors. One method involves the cyclodehydrogenation of 5-phenyl-barbituric acids using palladium-charcoal or via oxidation to 3-hydroxy-3-phenylbarbituric acids followed by cyclodehydratation with strong acids . Industrial production methods may involve similar synthetic routes but optimized for large-scale production.
Chemical Reactions Analysis
2-(Methylsulfanyl)1benzofuro[3,2-d]pyrimidin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding sulfide.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methylsulfanyl group. Common reagents for these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-(Methylsulfanyl)1benzofuro[3,2-d]pyrimidin-4(3H)-one has several scientific research applications:
Organic Electronics: It has been used as an electron-transport-type host in blue phosphorescent organic light-emitting diodes (PhOLEDs), showing high external quantum efficiency and low efficiency roll-off.
Medicinal Chemistry: Compounds with similar structures have been evaluated for their potential as antitubercular agents.
Biological Research: It has been investigated for its potential as an EGFR tyrosine kinase inhibitor, showing promising inhibitory effects.
Mechanism of Action
The mechanism of action of 2-(methylsulfanyl)1benzofuro[3,2-d]pyrimidin-4(3H)-one in biological systems involves its interaction with specific molecular targets. For instance, as an EGFR tyrosine kinase inhibitor, it binds to the ATP-binding site of the enzyme, preventing phosphorylation and subsequent signal transduction pathways involved in cell proliferation .
Comparison with Similar Compounds
Similar compounds include thieno[2,3-d]pyrimidin-4(3H)-ones and benzofuro[2,3-d]pyrimidin-2,4-diones . These compounds share structural similarities but differ in their specific functional groups and biological activities. The unique methylsulfanyl group in 2-(methylsulfanyl)1
Properties
CAS No. |
1008108-37-9 |
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Molecular Formula |
C11H8N2O2S |
Molecular Weight |
232.26 g/mol |
IUPAC Name |
2-methylsulfanyl-3H-[1]benzofuro[3,2-d]pyrimidin-4-one |
InChI |
InChI=1S/C11H8N2O2S/c1-16-11-12-8-6-4-2-3-5-7(6)15-9(8)10(14)13-11/h2-5H,1H3,(H,12,13,14) |
InChI Key |
BGTDRUVYDOEVQF-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=NC2=C(C(=O)N1)OC3=CC=CC=C32 |
Origin of Product |
United States |
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